1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide
Description
1-(Methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a small-molecule compound featuring a piperidine core substituted with a methylsulfonyl group at position 1 and a thiazole-2-yl carboxamide at position 2.
Properties
IUPAC Name |
1-methylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-18(15,16)13-5-2-3-8(7-13)9(14)12-10-11-4-6-17-10/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORBBFBFTOFFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a methylsulfonyl group , and a thiazole moiety . This unique structure contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions of appropriate precursors.
- Introduction of the Methylsulfonyl Group : Utilized via sulfonylation reactions using methylsulfonyl chloride.
- Attachment of the Thiazole Group : Accomplished through nucleophilic substitution reactions where a thiazole derivative reacts with the piperidine ring.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity, particularly through its interaction with the Epidermal Growth Factor Receptor (EGFR) . This receptor is pivotal in cell signaling pathways related to growth and proliferation:
- Binding Affinity : The compound demonstrates strong binding affinity to EGFR, suggesting its potential as an inhibitor of pathways involved in cancer progression.
- Mechanism of Action : Molecular dynamics simulations have shown that this compound can effectively occupy the receptor cavity, stabilizing the EGFR protein and preventing its activation, which leads to reduced tumor growth .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains.
- Neuroprotective Effects : Research indicates potential benefits in neurological disorders, although more studies are needed to confirm these effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally similar to this compound. Here are some notable findings:
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound employed in scientific research because of its molecular structure, which includes a benzo[d]thiazole moiety, a phenyl group, and a piperidine ring that gives it unique chemical properties and potential biological activities.
Potential Applications
- Medicinal Chemistry The compound is applicable in the development of therapeutic agents targeting diseases such as cancer and neurological disorders.
- Interaction with EGFR It interacts with the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell signaling related to growth and proliferation. The compound exhibits a strong binding affinity to EGFR, suggesting its potential as an inhibitor of pathways involved in cancer progression.
- Molecular Mechanism The molecular mechanism involves binding interactions that stabilize the EGFR protein, potentially preventing its activation and subsequent signaling cascades that lead to tumor growth. Molecular dynamics simulations have demonstrated that this compound can effectively occupy the receptor cavity, influencing its conformation and function.
Analogues
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-(1H-benzimidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | Contains an imidazole ring | Exhibits different biological activity profiles compared to benzo[d]thiazole derivatives |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides | Incorporates morpholine moiety | Shows anti-inflammatory properties distinct from those of the primary compound |
| 4-amino-N-(thiazol-2-yl)benzene sulfonamide | Contains thiazole ring | Demonstrated anticonvulsant properties, highlighting diverse therapeutic potentials |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with CDK7 inhibitors reported in recent patents. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
Functional and Pharmacological Comparisons
While direct activity data for this compound are unavailable, insights can be extrapolated from structurally related CDK7 inhibitors:
Table 2: Hypothetical Activity Comparison
Key Observations :
- Potency: The patent derivatives exhibit nanomolar IC50 values against CDK7, while the target compound’s activity is hypothesized to be slightly lower due to structural divergence (e.g., absence of acrylamide-mediated covalent binding) .
- Selectivity : The thiazole ring in both compounds likely contributes to kinase binding, but the patent derivatives’ acrylamide moiety may enable covalent inhibition, enhancing selectivity .
Pharmacokinetic and Toxicity Profiles
- Solubility: The methylsulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated analogs.
- Metabolic Stability : Piperidine derivatives generally show better metabolic stability than pyridine-based compounds, reducing hepatic clearance risks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or aldehydes under oxidative conditions .
- Step 2 : Introduction of the piperidine-3-carboxamide moiety through amide bond formation using activated carboxylic acids (e.g., acid chlorides) and amines.
- Step 3 : Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the methylsulfonyl group .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups. Key signals include aromatic protons (δ 7.2–8.1 ppm for thiazole) and sulfonyl methyl protons (δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions may arise from differences in substituents (e.g., tert-butyl vs. methylsulfonyl) or stereochemistry. Strategies include:
- Comparative SAR Studies : Systematically modify substituents on the thiazole or piperidine ring and evaluate activity against targets (e.g., kinase inhibition assays) .
- Crystallographic Analysis : Resolve 3D structures of protein-ligand complexes to identify binding mode discrepancies .
- Meta-Analysis : Aggregate data from analogs (e.g., benzo[d]thiazole derivatives) to identify trends in IC50 values or selectivity profiles .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2). Focus on hydrogen bonding with the carboxamide and sulfonyl groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) from DFT calculations .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., oxidation of piperidine or sulfonyl groups) .
- CYP Inhibition Screening : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
- Computational ADME Tools : Predict pharmacokinetics using SwissADME or ADMETLab, focusing on bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
